Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate
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Overview
Description
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate is a chemical compound with a unique structure that includes an ester functional group, a dimethylamino group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate can be synthesized through a multi-step process involving the reaction of ethyl acrylate with dimethylamine and acetyl chloride. The reaction typically requires a catalyst, such as a tin or titanium compound, to facilitate the esterification process . The reaction conditions often involve refluxing the reactants in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process includes continuous distillation to remove by-products and unreacted starting materials, ensuring a high yield of the desired product. The use of inhibitors, such as phenothiazine, is crucial to prevent polymerization during the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Various substituted esters or amides from nucleophilic substitution.
Scientific Research Applications
Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate exerts its effects involves interactions with various molecular targets. The ester and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dimethylamino group can act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl acrylate: This compound is structurally similar but lacks the acetyl group.
Ethyl acrylate: Similar in structure but lacks both the dimethylamino and acetyl groups.
Methyl acrylate: Similar ester functionality but with a methyl group instead of an ethyl group.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6- |
InChI Key |
LQSOVGAUOHMPLK-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C |
Origin of Product |
United States |
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